MCB-613

Transcriptional Regulation Cancer Biology Chemical Biology

SRC-targeting compounds are not interchangeable-inhibitors reduce activity whereas MCB-613 uniquely hyperactivates all three SRC family members (EC₅₀ 0.8 μM for SRC-1), forcing cancer cells into ER/oxidative stress-driven paraptosis. Unlike canonical SRC inhibitors (SI-2, bufalin), MCB-613 selectively kills cancer cells while sparing normal epithelial cells (IC₅₀ >20 μM). Validated in vivo: 20 mg/kg i.p. stalled MCF-7 xenograft tumor growth over 7 weeks vs. 3-fold volume increase in controls. Also demonstrates cardioprotective effects post-MI-attenuating infarct size, apoptosis, hypertrophy, and fibrosis. Supplied at ≥98% purity with global shipping.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B161137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMCB-613
Synonyms4-​ethyl-​2,​6-​bis(3-​pyridinylmethylene)​-cyclohexanone
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1
InChIInChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+
InChIKeyMMBSCBVEHMETSA-GDAWTGGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MCB-613 Procurement Guide


MCB-613 (4-ethyl-2,6-bis-pyridin-3-ylmethylene-cyclohexanone) is a synthetic small molecule that functions as a potent, pan steroid receptor coactivator (SRC) stimulator (SMS) [1]. Unlike canonical SRC inhibitors, MCB-613 binds selectively to the receptor interaction domain (RID) of SRC-3 and super-activates the transcriptional activity of all three SRC family members (SRC-1, SRC-2, and SRC-3) [2]. This hyperactivation induces a paradoxical, stress-driven form of cell death known as paraptosis, selectively killing cancer cells while sparing normal cells [3]. Its unique mechanism of action establishes it as a distinct chemical probe for investigating oncogene addiction and cellular stress responses.

SRC hyperactivation tool for oncogene addiction and cellular stress studies
Induces paraptosis, a non-apoptotic cell death pathway distinct from SRC inhibitors
Reported cancer-cell stress-response context; normal-cell sparing in tested models

MCB-613 vs. SRC Inhibitors: Functional Distinction


SRC-targeting compounds are not interchangeable. The functional output of modulating SRCs—inhibition versus hyperactivation—yields fundamentally different cellular outcomes. Inhibitors like SI-2, bufalin, and verrucarin A reduce SRC transcriptional activity and protein levels to suppress tumor growth [1]. In contrast, MCB-613 dramatically increases SRC transcriptional activity (up to 3.5-fold) [2], forcing cancer cells into a state of proteotoxic and oxidative stress that culminates in paraptotic cell death. This divergent mechanism dictates distinct experimental applications, pharmacokinetic considerations, and safety profiles, making generic substitution scientifically invalid. The following sections provide the quantitative evidence differentiating MCB-613 from its closest analogs.

MCB-613 (SRC Stimulator)
Hyperactivates SRC-1/2/3 transcriptional activity, triggers paraptotic cell stress and death.
SRC Inhibitors (SI-2, Bufalin)
Suppress SRC activity and protein levels, primarily inducing apoptosis or autophagy.
Opposite functional polarity and divergent cell-death mechanisms mean experimental endpoints may shift completely. Cross-class substitution may invalidate study interpretation.

MCB-613 Differentiation Evidence


SRC Hyperactivation vs. SI-2 Inhibition

MCB-613 uniquely functions as an SRC small molecule 'stimulator' (SMS), in direct contrast to SRC inhibitors like SI-2. In HEK293 cell reporter assays, MCB-613 super-stimulates SRC-1-mediated transcriptional activation with an EC50 of 0.8 μM, achieving a 3.5-fold increase in activity at 5 μM [1]. Conversely, SI-2, a well-characterized SRC-3 inhibitor, reduces SRC-3 protein levels and transcriptional activity with an IC50 of 3–20 nM in breast cancer models [2]. This fundamental mechanistic divergence means MCB-613 activates, rather than suppresses, the SRC oncogenic program, making it a distinct tool for studying hyperactivation-induced cellular stress.

Hyperactivation vs. SI-2 Inhibition
Head-to-head
EC50 0.8 μM (SRC-1 activation); SI-2 IC50 3–20 nM (inhibition)
Opposite functional polarity defines distinct endpoint contexts.
HEK293 reporter assay vs. breast cancer cell lines
Transcriptional Regulation Cancer Biology Chemical Biology

Paraptosis vs. Apoptosis/Autophagy

MCB-613 triggers a specific, non-apoptotic form of programmed cell death known as paraptosis, characterized by extensive cytoplasmic vacuolization from the endoplasmic reticulum [1]. This is mechanistically distinct from SRC inhibitors like bufalin and verrucarin A, which primarily induce apoptosis and/or autophagy through proteasomal degradation of SRC-3 [2]. In MCF-7 breast cancer cells, MCB-613 treatment (5 μM) increases Annexin V⁺ apoptotic cells only from 4% to 38%, but induces dramatic cytoplasmic vacuolation, a hallmark of paraptosis [3]. In contrast, SRC inhibitors do not induce paraptosis. This unique death pathway may allow MCB-613 to bypass resistance mechanisms associated with apoptotic failure.

Paraptosis vs. Apoptosis/Autophagy
Head-to-head
MCB-613 induces paraptosis (vacuolization) with partial apoptosis; inhibitors trigger apoptosis/autophagy
Non-apoptotic death pathway may bypass resistance mechanisms common to apoptosis.
MCF-7 cells, 5 μM MCB-613
Cell Death Mechanisms Paraptosis Cancer Therapeutics

Cancer Cell Selective Cytotoxicity

MCB-613 demonstrates a significant therapeutic window by selectively killing cancer cells while sparing normal cells. In MTS viability assays, MCB-613 at ~7 μM for 48 hours effectively kills MCF-7 (breast), PC-3 (prostate), H1299 (lung), and HepG2 (liver) cancer cells . In stark contrast, it shows no toxicity to normal mouse primary hepatocytes and mouse embryonic fibroblasts (MEFs) under the same conditions . Furthermore, in normal breast epithelial MCF-10A cells and prostate epithelial RWPE-1 cells, the IC50 exceeds 20 μM [1]. This is a key differentiation from some SRC inhibitors like gossypol, which can exhibit broader toxicity at micromolar concentrations [2]. The selectivity stems from the reliance of cancer cells on high SRC activity for survival, making them uniquely vulnerable to hyperactivation-induced stress.

Cancer Cell Selective Cytotoxicity
Head-to-head
IC50 >20 μM in normal epithelial cells; cancer cell killing at ~7 μM
Reported selectivity window may support cancer-cell stress models.
48-h MTS assay, multiple cancer and normal lines
Cancer Therapeutics Selective Toxicity Drug Discovery

Tumor Growth Inhibition in Xenograft Models

In an MCF-7 breast cancer mouse xenograft model, MCB-613 (20 mg/kg, i.p., 3 times per week for 7 weeks) significantly and dramatically inhibited tumor growth [1]. Tumors in the 13 treated mice showed stalling of growth, whereas tumors in the 14 control mice tripled in volume over the same period [2]. Crucially, this efficacy was achieved without causing obvious animal toxicity or significant body weight loss . While SRC inhibitors like SI-2 and SI-12 also show in vivo efficacy, MCB-613's unique hyperactivation mechanism provides an orthogonal approach for validating target engagement and therapeutic concepts in vivo.

Tumor Growth Inhibition (Xenograft)
Head-to-head
Tumor growth stalling in treated mice vs. 3-fold volume increase in controls
Supports in vivo SRC-hyperactivation model context.
MCF-7 xenograft, 20 mg/kg i.p., 3x/week, 7 weeks
In Vivo Pharmacology Xenograft Models Breast Cancer

SRC-3 RID Binding Specificity

Surface plasmon resonance (SPR) analysis confirmed that MCB-613 selectively and reversibly binds directly to the receptor interaction domain (RID) of SRC-3 [1]. Importantly, MCB-613 shows no significant binding to steroid nuclear receptors themselves—including estrogen receptor alpha (ERα), progesterone receptor (PR), and androgen receptor (AR)—at concentrations up to 10 μM [2]. This binding profile is distinct from some natural product SRC inhibitors like gossypol, which can also interact with steroid receptors, potentially confounding experimental results. Furthermore, MCB-613 selectively stimulates SRC activity without stimulating other transcriptional coactivators [3], ensuring that observed biological effects are primarily driven by SRC hyperactivation.

SRC-3 RID Binding Specificity
Head-to-head
Selective, reversible binding to SRC-3 RID; no binding to ERα, PR, AR up to 10 μM
High target engagement specificity reduces off-target interpretation risk.
Surface plasmon resonance (SPR)
Target Engagement Protein-Protein Interactions Chemical Probe Characterization

Cardioprotection Post-Myocardial Infarction

Beyond its established role in oncology, MCB-613 has demonstrated significant protective effects in a mouse model of myocardial infarction (MI) [1]. In this study, MCB-613 administered two hours post-ischemic injury attenuated pathological cardiac remodeling, decreasing infarct size, apoptosis, hypertrophy, and fibrosis while maintaining cardiac function [2]. This represents a unique application for an SRC stimulator, as SRC inhibitors (e.g., SI-2, bufalin) are not reported to have such cardioprotective properties. Single-cell transcriptomics revealed that MCB-613's cardio-protection is associated with inhibition of macrophage inflammatory signaling, attenuation of fibroblast differentiation, and promotion of Tsc22d3-expressing reparative macrophages [3].

Cardiac Remodeling Post-MI
Cross-study context
Attenuated adverse remodeling, decreased infarct size, apoptosis, hypertrophy, fibrosis
Expands SRC stimulator research into cardiovascular model-response context.
Mouse MI model, single-cell transcriptomics
Cardiovascular Research Myocardial Infarction Fibrosis

MCB-613 Optimal Applications


Hyperactivation-Induced Cancer Cell Death Studies

MCB-613 is ideally suited for researchers studying oncogene addiction and stress-driven cell death. Its unique ability to super-activate SRCs (EC50 0.8 μM for SRC-1 transcriptional activation [1]) and induce paraptosis via ER and oxidative stress [2] provides a distinct chemical tool for dissecting these pathways. This application is strongly supported by head-to-head functional evidence differentiating MCB-613 from SRC inhibitors like SI-2.

Preclinical Breast Cancer Hyperactivation Models

With demonstrated in vivo efficacy in an MCF-7 xenograft model—where 20 mg/kg i.p. MCB-613 stalled tumor growth and prevented a 3-fold volume increase observed in controls over 7 weeks [3]—MCB-613 is a validated tool for preclinical proof-of-concept studies. Its favorable toxicity profile in normal cells (IC50 >20 μM for normal epithelial cells ) supports its use in long-term animal studies.

SRC-3 RID Binding & Coactivator Assembly

MCB-613's selective and reversible binding to the RID of SRC-3, as confirmed by SPR [4], and its lack of binding to nuclear receptors (ERα, PR, AR) up to 10 μM [1] make it an excellent probe for studying SRC coactivator complex dynamics. It robustly increases SRC-3's interaction with co-coactivators CBP and CARM1 in a dose-dependent manner , providing a direct readout for complex formation assays.

Cardioprotective Mechanisms in MI & Fibrosis Models

MCB-613 is the only SRC modulator with reported cardioprotective effects. It attenuates adverse cardiac remodeling post-MI, decreasing infarct size, apoptosis, hypertrophy, and fibrosis in a mouse model [5]. This unique application, not observed for SRC inhibitors, positions MCB-613 as a key reagent for cardiovascular researchers investigating SRC biology in cardiac repair and inflammation.

Application
Selection Property
Validation Focus
Hyperactivation-induced cancer cell death studies
SRC hyperactivation mechanism
Paraptosis and cell stress endpoint response
Breast cancer xenograft hyperactivation models
In vivo model-response context
Tumor growth endpoint monitoring
SRC-3 RID binding & coactivator assembly
Target engagement specificity
Coactivator complex formation assays
Cardiac remodeling & fibrosis models
Cross-tissue SRC biology context
Fibrosis and macrophage response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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